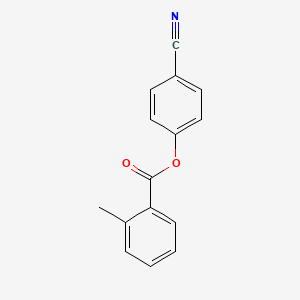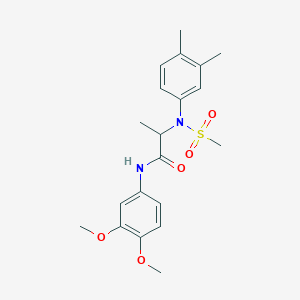![molecular formula C20H19N3O3S B4192121 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4192121.png)
2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide
描述
2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide, also known as MPSPB, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of sulfonylureas, which are known for their hypoglycemic effects. MPSPB has been found to have a range of biological effects, including anti-inflammatory, anti-tumor, and anti-diabetic activities. In
科学研究应用
2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide has been studied for its potential therapeutic applications in various fields of medicine. In cancer research, it has been found to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest. In diabetes research, it has been shown to have hypoglycemic effects by stimulating insulin secretion and improving glucose tolerance. In addition, 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
作用机制
The mechanism of action of 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In pancreatic beta cells, 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide has been found to stimulate insulin secretion by activating the cAMP/PKA signaling pathway. In addition, 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide has been found to have a range of biochemical and physiological effects in various cell types and tissues. In cancer cells, it has been shown to induce apoptosis and cell cycle arrest, as well as inhibit cell migration and invasion. In pancreatic beta cells, it has been found to stimulate insulin secretion and improve glucose tolerance. In addition, 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide in lab experiments is its broad range of biological effects, which makes it a useful tool for studying various cellular processes. In addition, its relatively simple synthesis method and availability make it a cost-effective option for researchers. However, one limitation of using 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide. One area of interest is its potential as a therapeutic agent for cancer and diabetes. Further studies are needed to investigate its efficacy and safety in animal models and human clinical trials. In addition, more research is needed to elucidate its mechanism of action and identify its molecular targets. Finally, efforts to improve its solubility and bioavailability could enhance its potential as a drug candidate.
属性
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-15-9-11-17(12-10-15)27(25,26)23-19-8-3-2-7-18(19)20(24)22-14-16-6-4-5-13-21-16/h2-13,23H,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAHHYMGHJTPDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-methylphenyl)sulfonyl]amino}-N-(pyridin-2-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-ethoxyphenyl)propanamide](/img/structure/B4192040.png)

![4-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4192049.png)
![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4192053.png)


![3-(5-chloro-2,4-dimethoxyphenyl)-N-(1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazol-4-yl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4192076.png)
![2-(1H-pyrazol-4-ylcarbonyl)-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4192082.png)
![3-ethoxy-4-[(2-iodobenzyl)oxy]benzaldehyde](/img/structure/B4192087.png)
![5-methyl-3-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-1,3-oxazolidin-2-one](/img/structure/B4192089.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4192110.png)
![5-bromo-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4192111.png)
![8-[4-(4-morpholinyl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4192113.png)
![ethyl 1-[(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B4192123.png)